molecular formula C9H9N5O B13942326 Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- CAS No. 63886-96-4

Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-

Cat. No.: B13942326
CAS No.: 63886-96-4
M. Wt: 203.20 g/mol
InChI Key: IANLIXWJIDFXSI-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is a benzamide derivative featuring a 4-amino substituent on the benzene ring and a 1,2,4-triazole moiety attached via an amide linkage.

Properties

CAS No.

63886-96-4

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4-amino-N-(1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C9H9N5O/c10-8-3-1-7(2-4-8)9(15)13-14-6-11-5-12-14/h1-6H,10H2,(H,13,15)

InChI Key

IANLIXWJIDFXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NC=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- typically involves:

  • Preparation of the 4-amino benzamide intermediate or its derivatives.
  • Synthesis of the 1H-1,2,4-triazole moiety or its precursors.
  • Coupling of the triazole ring to the benzamide nitrogen via amide bond formation or nucleophilic substitution.

Synthesis of the 1H-1,2,4-Triazole Moiety

According to a comprehensive review on triazole synthesis, efficient methods for 1,2,4-triazole formation include:

  • Metal-free catalytic dehydrogenation cyclization using boron-based catalysts such as B(C6F5)3, which promotes amination, intramolecular cyclization, and dehydrogenation under mild conditions with yields up to 85%.
  • Iodine-catalyzed oxidative cyclization of benzamidrazones, involving Michael-type nucleophilic addition and intramolecular cyclization to form the triazole ring.

These methods are notable for their mild conditions, selectivity, and avoidance of transition metals, which is advantageous for pharmaceutical synthesis.

Preparation of 4-Amino Benzamide Derivatives

The 4-amino benzamide core can be synthesized by:

  • Reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH in ethanol, followed by alkylation and hydrazine treatment to form benzamide-based triazole derivatives.
  • Reduction of nitrobenzoyl chloride derivatives followed by amide coupling with amines to yield 4-amino benzamide intermediates.

Coupling of the Triazole to Benzamide

The key step involves linking the 1,2,4-triazole ring to the benzamide nitrogen. Relevant methods include:

  • Amide coupling reactions using carbonyldiimidazole (CDI) as a coupling reagent to attach amines bearing the triazole moiety to benzamide derivatives, achieving yields between 45–68%.
  • Direct nucleophilic substitution of benzamide intermediates with triazole-containing amines in dry pyridine at room temperature, yielding the target compounds in good purity.
  • Refluxing hydrazide derivatives with isothiocyanates followed by cyclization under basic conditions to form triazole rings attached to benzamide frameworks.

Patent-Reported Method for Benzamide-Triazole Derivatives

A patent (CN105636946A) describes a method for preparing benzamide derivatives bearing triazole substituents, focusing on:

  • Using low-cost reagents and intermediates.
  • Minimizing reaction steps and purification processes.
  • Employing a reaction between a benzamide intermediate and a triazole-containing compound to form the desired product with high purity and yield.
  • The process is suitable for scale-up due to simplified reactions and reduced by-products.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes / References
1 Synthesis of 1,2,4-triazole via metal-free catalytic cyclization B(C6F5)3 catalyst, mild conditions ~85 Green chemistry approach
2 Iodine-catalyzed oxidative cyclization of benzamidrazones I2/TBHP system, no metal catalyst 89-92 Broad substrate scope
3 Preparation of 4-amino benzamide via benzoyl isothiocyanate and malononitrile KOH/EtOH, alkyl halides, hydrazine Not specified Precursor for triazole coupling
4 Amide coupling with carbonyldiimidazole (CDI) CDI, amines with triazole 45-68 Confirmed by NMR and HPLC
5 Direct nucleophilic substitution in pyridine Dry pyridine, room temp Good yields Mild conditions, good purity
6 Patent method for benzamide-triazole derivatives Low-cost reagents, simplified steps High purity and yield Suitable for scale-up

Detailed Research Findings and Notes

  • The metal-free catalytic method for triazole synthesis provides an environmentally friendly and efficient route, avoiding transition metals and harsh oxidants.
  • The use of CDI as a coupling reagent is effective for amide bond formation between benzamide and triazole-containing amines, providing moderate to good yields and high purity products.
  • The patent method emphasizes cost-effectiveness and scalability, critical for industrial production of benzamide-triazole derivatives.
  • Reduction of nitro intermediates to amines followed by amide coupling is a common and reliable route for preparing 4-amino benzamide intermediates.
  • Alternative synthetic routes involve hydrazide intermediates reacting with isothiocyanates and subsequent cyclization to form triazole rings attached to benzamide, expanding structural diversity.
  • Characterization of intermediates and final products typically involves nuclear magnetic resonance spectroscopy (1H and 13C NMR), infrared spectroscopy (IR), mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, "Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-" (C9H9N5O) is a chemical compound with potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent .

Antimicrobial Activity

1,2,4-triazole derivatives, including those with benzamide substitutions, exhibit antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa . In one study, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and tested, with one compound showing broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin . Similarly, 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have demonstrated bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Certain compounds in this series showed better activity than the control bismerthiazol . Additionally, 1,2,4-triazole-pyrimidine hybrids have displayed activity against S. aureus and E. coli, even proving more effective than some clinically used antibiotics against MRSA strains .

Antifungal Activity

N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have been synthesized and evaluated for in vitro antifungal activities against phytopathogenic fungi . Many of these derivatives showed good activity against the tested fungi . One compound, 6h , exhibited excellent activity against Alternaria alternata, surpassing the commercial fungicide myclobutanil . Another compound, 6k , displayed a broad antifungal spectrum . Structure-activity relationship (SAR) analysis indicated that the presence of fluorine (F) or chlorine (Cl) substituents on the benzene ring improved activity, while the introduction of 4-OMe or CF3 groups decreased activity .

Anti-Trypanosomal and Anti-Leishmanial Activities

Some 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been characterized for their in vitro anti-trypanosomal and antileishmanial activities . Many of these compounds displayed significant activity against T. cruzi intracellular amastigotes, with some being more potent than the reference drug benznidazole . Additionally, certain nitrotriazoles showed activity against T. b. rhodesiense and T. b. brucei .

Covalent Inhibitors

Amide-functionalized acylated 1,2,4-triazol-5-amines have been explored as selective inhibitors . Introducing an amide fragment to extend the aromatic residue in the 3-position of the 1,2,4-triazol-5-amine scaffold can enhance the inhibitory activity .

Other Activities

1,2,4-triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, and cannabinoid CB1 receptor antagonism .

Data tables of synthesized compounds and their activities

CompoundActivityDetailsCitation
5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiolsAntibacterialCompound 48g with phenoxy moiety at para-position exhibited broad spectrum antibacterial activity (MIC: 0.5–1 μM) against S. aureus, B. subtilis, E. coli and P. aeuroginosa.
1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unitAntimicrobialCompounds 50e , 50g , 50i , 50l and 50n (EC 50: 34.5–47.5 μg/mL) had better bactericidal activity than control bismerthiazol (85.6 μg/mL) against phytopathogenic bacterium X. oryzae pv. oryzae.
1,2,4-Triazole-pyrimidine hybrids 51a and 51b AntibacterialMIC: 1.8–4.7 μM against S. aureus and E. coli. Compounds 51a (MIC: 0.75 μg/mL) and 51b (MIC: 0.43 μg/mL) were found to be 10->1600 fold more effective than most clinically used antibiotics against MRSA strain.
N-[2-hydroxy-3,3-dimethyl-2-[(1 H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivativesAntifungalCompound 6h displayed excellent activity against Alternaria alternata with the median effective concentration value (EC 50) of 1.77 µg/mL, superior to myclobutanil (EC 50=6.23 µg/mL). Compound 6k showed the broadest antifungal spectrum, demonstrating positive activities against the corresponding fungi with EC 50 values ranging from 0.98 to 6.71 µg/mL.
3-nitro-1H-1,2,4-triazole-based amides and sulfonamidesAnti-trypanosomal and antileishmanial29 compounds displayed significant activity against T. cruzi intracellular amastigotes (IC 50 ranging from 28 nM to 3.72 μM) without concomitant toxicity to L6 host cells (selectivity 66 to 2782). 23 of these active compounds were more potent (up to 58 fold) than the reference drug benznidazole.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing cell death in cancer cells . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

4-Amino-N-(2-chlorobenzyl)benzamide (11)
  • Structure: Benzamide with a 4-amino group and a 2-chlorobenzyl substituent on the amide nitrogen.
  • Synthesis: Prepared via Ra-Ni catalyzed hydrogenation of nitrobenzamide precursors in methanol (85% yield) .
  • Properties :
    • Melting point: 137°C
    • Purity: 99.51% (HPLC)
    • UV λmax: 279.4 nm (log ε = 3.38)
    • 1H-NMR : δ 8.56 (NH), 7.64–6.56 (aromatic protons), 4.48 (CH2) .
  • The chlorobenzyl group enhances lipophilicity, which may affect membrane permeability.
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12)
  • Structure : Features a 2-chloro-5-(trifluoromethyl)phenyl group on the amide nitrogen.
  • Synthesis: Similar to compound 11 but uses a methanol-THF solvent system .
4-Formyl-N-(1H-1,2,4-triazol-3-yl)benzamide (Intermediate 1)
  • Structure : Benzamide with a formyl group at the 4-position and a triazole substituent.
  • Synthesis: Synthesized via EDC/DMAP/HOBt-mediated coupling of 4-formylbenzoic acid with 2-amino-1,2,4-triazole .
  • Comparison: The formyl group introduces an aldehyde functionality absent in the target compound, enabling further derivatization (e.g., Schiff base formation). This contrasts with the 4-amino group in the target, which may participate in hydrogen bonding or electrostatic interactions .

Triazole-Containing Analogues

(E)-4-((Thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide (K1)
  • Structure : Combines a thiazole-imine linker with the triazole-benzamide core.
  • Biological Activity: Docking score of -8.54 kcal/mol against HDAC8, indicating strong binding affinity. Comparable to vorinostat (-9.1 kcal/mol) .
  • This difference may influence target selectivity .
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-N-[4-(2-phenyldiazenyl)phenyl]benzamide
  • Structure : Incorporates a thioether-linked triazole and a diazenylphenyl group.
Table 1: Comparative Data for Key Analogs
Compound Substituents Yield (%) Melting Point (°C) Key Spectral Features (1H-NMR δ) Docking Score (HDAC8, kcal/mol)
Target Compound 4-Amino, N-(1H-1,2,4-triazol-2-yl) N/A N/A N/A N/A
4-Amino-N-(2-chlorobenzyl)benzamide (11) 2-Chlorobenzyl 85 137 8.56 (NH), 4.48 (CH2) N/A
Intermediate 1 4-Formyl, N-(1H-1,2,4-triazol-3-yl) N/A N/A Formyl proton at ~10 ppm (not reported) N/A
K1 Thiazole-imine linker N/A N/A N/A -8.54

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is notable for its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- can be represented by the following molecular formula:

  • Molecular Formula: C8_{8}H9_{9}N5_{5}O
  • Molecular Weight: 189.19 g/mol
  • SMILES Notation: NC(=O)c1ccc(N)n1c2ncn[nH]2

This compound features a benzamide core with an amino group and a triazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that Benzamide derivatives exhibit significant anticancer properties. For instance, a series of amide-functionalized triazoles were synthesized and evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression. One prominent study reported that derivatives of Benzamide showed potent inhibitory activity against DNMT1 and DNMT3A with IC50_{50} values in the low micromolar range .

Table 1: Inhibitory Activities of Benzamide Derivatives Against DNMTs

CompoundDNMT Inhibition (IC50_{50} μM)Selectivity
Benzamide Derivative A0.9High
Benzamide Derivative B2.5Moderate
Benzamide Derivative C5.0Low

The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzene ring significantly influenced the inhibitory potency against DNMTs .

Antithrombotic Activity

Another area where Benzamide derivatives have shown promise is in antithrombotic therapy. A study focused on amide-functionalized acylated triazoles demonstrated their effectiveness as selective inhibitors of coagulation factors such as FXIIa and thrombin. One compound exhibited an IC50_{50} value of 28 nM against FXIIa, showcasing its potential as a new class of antithrombotics .

Table 2: Inhibition Potency of Triazole Derivatives Against Coagulation Factors

CompoundFXIIa Inhibition (IC50_{50} nM)Thrombin Inhibition (IC50_{50} nM)
Triazole A2841
Triazole B3560
Triazole C5080

Case Study 1: Anticancer Efficacy in Leukemia Cells

In a preclinical study, Benzamide derivatives were tested for their cytotoxic effects on leukemia cell lines. The most potent compounds induced apoptosis in KG-1 cells at concentrations comparable to established chemotherapeutics. The study elucidated that these compounds could reactivate silenced genes involved in tumor suppression, further supporting their anticancer potential .

Case Study 2: Cardiovascular Applications

In another investigation, researchers explored the use of Benzamide derivatives as antithrombotic agents in animal models. The results indicated that these compounds significantly reduced thrombus formation without causing excessive bleeding, highlighting their therapeutic potential in managing cardiovascular diseases .

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